2-Hexylanthracene-9,10-dione
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Overview
Description
2-Hexylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. The compound’s structure consists of an anthracene backbone with a hexyl group attached to the 2-position and carbonyl groups at the 9 and 10 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexylanthracene-9,10-dione can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of anthracene with hexanoyl chloride, followed by oxidation to introduce the carbonyl groups at the 9 and 10 positions . Another method includes the Diels-Alder reaction of naphthoquinones followed by aromatization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts reactions using suitable catalysts and solvents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hexylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions are commonly employed.
Major Products
Oxidation: Products include hydroxylated derivatives.
Reduction: Products include anthracene-9,10-diol.
Substitution: Various substituted anthraquinones depending on the substituent introduced.
Scientific Research Applications
2-Hexylanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-Hexylanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerases, enzymes crucial for DNA replication and transcription . These interactions make it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its use in organic light-emitting diodes (OLEDs).
9,10-Dimethylanthracene: Used in triplet-triplet annihilation photon upconversion systems.
Anthracene-9,10-dione: A parent compound with similar chemical properties but without the hexyl group
Uniqueness
2-Hexylanthracene-9,10-dione is unique due to the presence of the hexyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from other anthraquinone derivatives and potentially more versatile in various applications .
Properties
CAS No. |
13936-22-6 |
---|---|
Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-hexylanthracene-9,10-dione |
InChI |
InChI=1S/C20H20O2/c1-2-3-4-5-8-14-11-12-17-18(13-14)20(22)16-10-7-6-9-15(16)19(17)21/h6-7,9-13H,2-5,8H2,1H3 |
InChI Key |
HKTWZNQNRPEUFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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